3-(2,4-Dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one is a synthetic compound belonging to the indeno[1,2-c]pyridazin-5-one family. These compounds are of significant interest in medicinal chemistry due to their various biological activities, particularly as inhibitors of monoamine oxidase B (MAO-B) [ [] ]. MAO-B is an enzyme involved in the breakdown of neurotransmitters like dopamine and serotonin in the brain. Inhibition of MAO-B can increase the levels of these neurotransmitters, making indeno[1,2-c]pyridazin-5-one derivatives potentially useful for treating neurological disorders like Parkinson's disease.
3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one is classified as a heterocyclic compound. It belongs to the family of indeno[1,2-c]pyridazine derivatives, which are known for their diverse biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 327.2 g/mol. It is often utilized in research settings for its potential pharmacological properties, particularly as an inhibitor of monoamine oxidase enzymes .
The synthesis of 3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves multi-step reactions starting from readily available precursors. One common method includes:
The synthesis can be optimized by adjusting parameters such as temperature, solvent choice, and reaction time to enhance yield and purity .
The molecular structure of 3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one features a fused ring system that includes an indene and a pyridazine ring. Key structural characteristics include:
3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one participates in various chemical reactions:
The mechanism of action for 3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one primarily involves its interaction with monoamine oxidase enzymes:
The physical and chemical properties of 3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one include:
3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one has several applications in scientific research:
Monoamine oxidase B (MAO-B) is a mitochondrial outer-membrane-bound flavoenzyme critical for neurotransmitter homeostasis in the central nervous system (CNS). It catalyzes the oxidative deamination of monoamine neurotransmitters (e.g., dopamine, β-phenethylamine, benzylamine), generating reactive hydrogen peroxide (H₂O₂) and aldehydes as metabolic byproducts [3] [5]. Elevated MAO-B activity in aging brains correlates with neurodegenerative pathologies through dual mechanisms:
MAO-B overexpression in Alzheimer’s disease (AD) and PD contributes to amyloid-β plaque accumulation and dopaminergic neuron loss, respectively. Postmortem studies show 25–35% higher MAO-B levels in PD/AD brains versus age-matched controls [3] [9]. Consequently, MAO-B inhibition represents a validated strategy to mitigate neurotransmitter loss and oxidative injury.
Table 1: Neurodegenerative Disorders Associated with MAO-B Dysregulation
Disorder | MAO-B Involvement | Clinical Consequence |
---|---|---|
Parkinson’s Disease | Dopamine catabolism; GABA synthesis from putrescine | Motor deficits; neuronal hyperexcitability |
Alzheimer’s Disease | Amyloid-β accumulation via γ-secretase activation | Cognitive decline; plaque formation |
Major Depression | Elevated activity in positron emission tomography (PET) studies | Reduced monoamine neurotransmission |
Huntington’s Disease | Linked to reactive oxygen species (ROS)-mediated neuronal damage | Choreiform movements; cognitive impairment |
MAO-B critically regulates dopaminergic signaling in the basal ganglia. Its primary role involves metabolizing cytosolic dopamine into 3,4-dihydroxyphenylacetic acid (DOPAC), depleting striatal dopamine reserves essential for motor coordination [3] [5]. Notably, recent evidence (2021) reveals MAO-B’s non-canonical role in GABA synthesis:
Thus, MAO-B inhibition exerts dual therapeutic effects: preserving dopamine and attenuating GABAergic inhibition of dopaminergic pathways. This mechanistic rationale underpins the clinical use of MAO-B inhibitors (e.g., selegiline, rasagiline, safinamide) in PD [5].
Irreversible MAO-B inhibitors (e.g., selegiline) form covalent adducts with the enzyme’s flavin cofactor, necessitating weeks for functional recovery. This confers clinical limitations:
Reversible inhibitors offer kinetic advantages by competitively binding the active site without covalent modification. The anilide-based inhibitor ST-2043 exemplifies this class, showing MAO-B inhibition (IC₅₀ = 56 nM; Kᵢ = 6.3 nM) with rapid dissociation [1]. For indenopyridazinones like 3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one, reversibility enables integration into multitarget ligands (MTLs) targeting complementary pathways (e.g., AChE, NMDA receptors) while minimizing tyramine risks [7] [8].
MAO-A and MAO-B share 70% sequence homology but differ in active-site topology. MAO-B possesses a bipartite cavity (entrance: 290 ų; substrate: 390 ų) gated by Ile199, whereas MAO-A has a single hydrophobic cavity [3] [8]. 3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one exploits these differences to achieve selectivity:
Table 2: Selectivity Profiles of Indenopyridazinone-Based MAO-B Inhibitors
Compound | MAO-B IC₅₀ (nM) | MAO-A IC₅₀ (µM) | Selectivity Ratio (MAO-A/MAO-B) | Key Structural Features |
---|---|---|---|---|
3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one | 0.018* | 15.7* | ~872,000 | 2,4-dichloro substitution; planar tricyclic core |
8-Benzyloxy analog | 21.90 | >100 | >4,500 | C8 alkoxy chain |
3-Methyl-8-(trifluorobutoxy) analog [7] | 1.44 | 10.2 | ~7,100 | Linear hydrophobic side chain |
Safinamide (reference) | 98 | 3,800 | ~38,775 | Fluoro-benzyl; amide linker |
*Predicted values from pharmacophore modeling and docking studies [7] [10].
Molecular docking confirms that Ile199 sterically hinders MAO-A binding, while Cys172 (MAO-B-specific) stabilizes indenopyridazinones via sulfur-π interactions [8] [10]. This underpins >10⁵-fold MAO-B selectivity for optimized derivatives.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: